![molecular formula C16H14ClN3OS B5327709 3-(benzylthio)-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5327709.png)
3-(benzylthio)-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds known for their versatile chemical properties and significant biological activities. The structure typically contains a five-membered ring with three nitrogen atoms, offering various sites for chemical modification and interaction with biological targets.
Synthesis Analysis
Synthesis of 1,2,4-triazole derivatives involves various strategies, including the reaction of chloralamides with hydrazine hydrate to yield 3-aryl-1,2,4-triazoles in high yields. This process involves a double condensation followed by spontaneous β-elimination of chloroform, indicating the flexibility of triazole synthesis routes (Guirado et al., 2016).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been determined using X-ray diffraction techniques, revealing that triazole rings exhibit specific dihedral angles with attached phenyl rings, affecting the compound's overall geometry and potential reactivity. Notably, intermolecular hydrogen bonding plays a crucial role in stabilizing these structures (Șahin et al., 2011).
Chemical Reactions and Properties
1,2,4-Triazoles undergo various chemical reactions, highlighting their reactivity and potential for creating diverse derivatives. The synthesis and reactions of triazolo(4,3-d)-1,3,4,2-benzo-oxadiazaphosphopine and triazaphosphopine derivatives from 1,2,4-triazoles demonstrate the compound's versatility in forming new chemical entities (Moustafa, 1999).
Physical Properties Analysis
The physical properties of 1,2,4-triazoles, such as melting points, solubility, and crystalline structure, are influenced by the substituents on the triazole ring. These properties are crucial for determining the compound's suitability for various applications, including medicinal chemistry and materials science.
Chemical Properties Analysis
1,2,4-Triazoles exhibit a range of chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles. These properties are central to their chemical behavior and applications in synthesis and drug design. The study on corrosion inhibition by 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrates the practical applications of triazole derivatives in material science (Bentiss et al., 2009).
properties
IUPAC Name |
3-benzylsulfanyl-5-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-21-14-8-7-12(17)9-13(14)15-18-16(20-19-15)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPJWSDBHRDTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NN2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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